molecular formula C19H23ClN4O4S B6530579 2-(4-chlorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946201-55-4

2-(4-chlorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No. B6530579
CAS RN: 946201-55-4
M. Wt: 438.9 g/mol
InChI Key: ZKUHCKJBEGZVTI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a chlorophenoxy group, a piperazine ring, and a sulfonyl group. These groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, for example, would give the molecule a certain degree of rigidity, while the sulfonyl group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenoxy group might be susceptible to nucleophilic substitution reactions, while the sulfonyl group could potentially be reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenoxy and sulfonyl groups could increase its polarity, potentially affecting its solubility in various solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized through medicinal chemistry approaches .

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural components, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it affects .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O4S/c20-16-4-6-17(7-5-16)28-15-19(25)22-9-14-29(26,27)24-12-10-23(11-13-24)18-3-1-2-8-21-18/h1-8H,9-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUHCKJBEGZVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

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